Comparative Yield of 3'-Alkylcarboxylic Acid Oligonucleotides Using a Palladium-Labile Support
Oligonucleotides containing a 3′-alkylcarboxylic acid were synthesized using a solid support functionalized with a palladium-labile linker derived from Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-. The Pd(0)-catalyzed cleavage yielded the desired oligonucleotides in yields that were, in most cases, within experimental error of those obtained using standard concentrated NH4OH cleavage conditions [1]. Critically, in contrast to photolabile supports, no reduction in isolated yield was observed when the oligonucleotide length was increased from 20 to 40 nucleotides [1].
| Evidence Dimension | Isolated Yield Consistency |
|---|---|
| Target Compound Data | Yields within experimental error of standard NH4OH cleavage; no yield drop from 20-mer to 40-mer |
| Comparator Or Baseline | Standard concentrated NH4OH cleavage; Photolabile solid-phase synthesis supports |
| Quantified Difference | Yields comparable to standard method; Photolabile supports show yield reduction for longer oligos |
| Conditions | Pd(0)-catalyzed cleavage from a solid-phase support; oligonucleotides of 20 and 40 nucleotides in length |
Why This Matters
This demonstrates that the linker provides a robust and scalable method for producing longer, modified oligonucleotides without sacrificing yield, a key advantage over alternative linker technologies for procurement of high-quality research reagents.
- [1] Matray, T. J.; Greenberg, M. M. Synthesis of oligonucleotides containing 3'-alkylcarboxylic acids using a palladium labile oligonucleotide solid phase synthesis support. Bioconjug Chem 1997, 8 (2), 99-102. DOI: 10.1021/bc970013a View Source
